VLCAD Substrate Chain-Length Specificity
Very-long-chain acyl-CoA dehydrogenase (VLCAD) demonstrates distinct substrate specificity: it shows no activity for acyl-CoAs with chain lengths below 12 carbons, and its specific activity toward palmitoyl-CoA (C16:0) is more than 10-fold higher than that of long-chain acyl-CoA dehydrogenase. However, VLCAD also accepts lignoceroyl-CoA (C24:0) as a substrate, representing the upper limit of its chain-length accommodation [1]. This defines a unique enzymatic window where lignoceroyl-CoA serves as the maximal-length substrate for mitochondrial VLCAD-mediated β-oxidation, distinguishing it from both shorter-chain substrates and longer-chain variants that require peroxisomal oxidation exclusively.
| Evidence Dimension | Enzyme substrate specificity (chain length accommodation) |
|---|---|
| Target Compound Data | C24:0-CoA (lignoceroyl-CoA) is a substrate for VLCAD; represents upper limit of 24-carbon chain length accommodation |
| Comparator Or Baseline | C16:0-CoA (palmitoyl-CoA): >10-fold higher specific activity with VLCAD vs. long-chain acyl-CoA dehydrogenase; substrates |
| Quantified Difference | Lignoceroyl-CoA defines the maximum chain length for VLCAD activity; substrates ≥C12:0 and ≤C24:0 are accommodated |
| Conditions | Purified VLCAD enzyme from rat liver; in vitro activity assays |
Why This Matters
This chain-length ceiling defines lignoceroyl-CoA as the longest saturated acyl-CoA that can enter mitochondrial β-oxidation via VLCAD, a critical parameter for studies of fatty acid oxidation disorders and metabolic flux analyses.
- [1] MetaCyc/Gramene. Enzymatic reaction of very-long-chain acyl-CoA dehydrogenase (VLCAD). Pathway: fatty acid β-oxidation. View Source
